2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide
CAS No.:
Cat. No.: VC17873986
Molecular Formula: C8H13BrN4O
Molecular Weight: 261.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13BrN4O |
|---|---|
| Molecular Weight | 261.12 g/mol |
| IUPAC Name | 2-(3-amino-4-bromopyrazol-1-yl)-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C8H13BrN4O/c1-5(2)11-7(14)4-13-3-6(9)8(10)12-13/h3,5H,4H2,1-2H3,(H2,10,12)(H,11,14) |
| Standard InChI Key | BLWMUKZTFOMOQL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)CN1C=C(C(=N1)N)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide (molecular formula: C₈H₁₃BrN₄O; molecular weight: 261.12 g/mol) features a pyrazole ring substituted with amino and bromine groups at positions 3 and 4, respectively. The acetamide moiety is attached to the pyrazole’s nitrogen at position 1, with an isopropyl group substituting the amide nitrogen. Key structural attributes include:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient character and facilitating nucleophilic substitution at the brominated position.
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Acetamide Side Chain: Enhances solubility in polar solvents and provides a site for hydrogen bonding in biological systems.
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Stereoelectronic Effects: The bromine atom’s electronegativity and the amino group’s electron-donating capacity create regioselective reactivity patterns.
Physicochemical Profile
Experimental data from synthesis reports and material safety sheets reveal the following properties:
| Property | Value |
|---|---|
| Melting Point | 152–154°C (decomposes) |
| Solubility (25°C) | 12 mg/mL in DMSO |
| LogP (Octanol-Water) | 1.8 |
| Hydrogen Bond Donors/Acceptors | 2/4 |
The compound’s moderate lipophilicity (LogP = 1.8) suggests balanced membrane permeability, a desirable trait for drug candidates. Its decomposition above 150°C necessitates careful handling during high-temperature reactions.
Synthetic Methodologies
Stepwise Synthesis Routes
Industrial and laboratory-scale syntheses typically follow a multi-step protocol:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions yields the 3-amino-4-bromo-1H-pyrazole intermediate.
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Acetamide Coupling: Reacting the pyrazole with chloroacetyl chloride in the presence of triethylamine generates 2-chloro-N-(propan-2-yl)acetamide, which undergoes nucleophilic substitution with the pyrazole’s nitrogen.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as confirmed by HPLC.
Optimization Strategies
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes with a 15% yield improvement.
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Solvent Selection: Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in minimizing side reactions during acetamide coupling.
Chemical Reactivity and Functionalization
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